5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound characterized by a pyridine ring fused with a pyrrole ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors, which are implicated in various cellular processes such as proliferation, migration, and angiogenesis .
This compound can be classified under the category of pyrrolo-pyridine derivatives. It is recognized for its structural uniqueness and is often utilized as a building block in the synthesis of pharmacologically active molecules. The chemical structure can be represented by the International Union of Pure and Applied Chemistry name: 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine, with the registry number 171780-79-3.
The synthesis of 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine typically involves cyclization reactions starting from appropriate precursors. One common synthetic route includes the reaction of 5-methoxy-1H-pyrrolo[2,3-b]pyridine with methylating agents to introduce a methyl group at the 7-position. This process often requires controlled conditions to optimize yield and purity .
Industrial Production Methods
For large-scale production, continuous flow reactors may be employed to maintain precise control over reaction conditions such as temperature and pressure. Automated systems are also utilized to enhance efficiency and scalability in the synthesis process.
The molecular formula for 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine is C_10H_10N_2O. The compound features a methoxy group (-OCH₃) at the 5-position and a methyl group (-CH₃) at the 7-position of the pyrrolo ring. The structural configuration contributes to its unique chemical properties and biological activity.
5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine can participate in several chemical reactions:
5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine primarily targets fibroblast growth factor receptors (FGFRs), specifically isoforms FGFR1–4. Upon binding to fibroblast growth factors (FGFs), FGFR undergoes dimerization leading to autophosphorylation of tyrosine residues in its cytoplasmic tail. This activation triggers downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt.
By inhibiting FGFRs, this compound disrupts these signaling cascades, affecting critical processes like cell growth, survival, and migration—key factors in cancer progression .
5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine is typically characterized by:
The compound exhibits notable solubility in organic solvents such as dimethyl sulfoxide and ethanol but may show limited solubility in water due to its hydrophobic nature.
5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine holds promise in medicinal chemistry as a scaffold for developing new therapeutic agents targeting FGFRs. Its derivatives have been evaluated for their anticancer properties and potential applications in treating various malignancies linked to aberrant FGFR signaling pathways. Ongoing research continues to explore its utility in synthesizing novel compounds with enhanced biological activity against cancer cells .
Pyrrolo[3,2-b]pyridine represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry, characterized by a six-membered pyridine ring fused with a five-membered pyrrole moiety at the [3,2-b] positions. This core structure exhibits inherent bioisosterism with purine bases and indole derivatives, enabling diverse biological interactions. The 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine variant (Chemical Formula: C₉H₁₀N₂O; Molecular Weight: 162.19 g/mol) exemplifies strategic functionalization of this scaffold, where methoxy and methyl groups confer specific electronic and steric properties critical for drug design [1] [2]. These derivatives serve as versatile intermediates in synthesizing kinase inhibitors, receptor antagonists, and epigenetic modulators, leveraging their balanced physicochemical properties and hydrogen-bonding capabilities [8].
Pyrrolopyridines constitute a class of nitrogen-dense bicyclic aromatics classified based on fusion positions between pyrrole and pyridine rings. The pyrrolo[3,2-b]pyridine system (7-azaindole) features a bridgehead nitrogen at the pyridine's 1-position and a pyrrolic NH group, creating distinctive electronic properties:
Table 1: Comparative Analysis of Pyrrolopyridine Isomers
Isomer Type | Fusion Positions | Representative Derivative | CAS Number |
---|---|---|---|
Pyrrolo[3,2-b]pyridine | [3,2-b] | 5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine | 171780-79-3 [2] |
Pyrrolo[2,3-b]pyridine | [2,3-b] | 5-Methoxy-1H-pyrrolo[2,3-b]pyridine | 183208-36-8 [4] |
Pyrrolo[3,2-c]pyridine | [3,2-c] | 5-Methoxy-1H-pyrrolo[3,2-c]pyridine | Not provided |
The planar geometry of 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine facilitates π-stacking interactions in biological targets, while the methyl group induces moderate steric perturbation at position 7, strategically altering binding pocket interactions [1] [8].
Electronic Modulation
The 5-methoxy group (-OCH₃) acts as a strong electron-donating substituent, increasing electron density at adjacent ring positions (C4 and C6). This enhances:
Steric and Electronic Effects of 7-Methyl Group
The 7-methyl substituent (-CH₃) influences molecular properties through:
Table 2: Substituent Effects on Physicochemical Properties
Property | 5-Methoxy-7-methyl Derivative | Unsubstituted Core | 5-Methoxy Analog |
---|---|---|---|
Molecular Weight (g/mol) | 162.19 | 118.14 | 148.16 [4] |
Calculated logP | 1.98 ± 0.3 | 1.05 ± 0.2 | 1.45 ± 0.3 |
Aqueous Solubility | 2.9 g/L (25°C) | >10 g/L | ~5 g/L [8] |
Melting Point | 88°C | 152°C | Not reported |
Experimental Characterization: The compound (CAS 138469-76-8) displays a melting point of 88°C and density of 1.198 g/cm³ at 20°C. It exhibits moderate hydrophobicity with solubility of 2.9 g/L at 25°C, necessitating solubilizing agents for biological testing [8]. Storage requires protection from light and moisture (sealed at 2-8°C) to prevent demethylation or oxidative degradation [2] [7].
Early Exploration (1990s)
Initial synthetic efforts focused on unsubstituted pyrrolopyridines as purine mimetics. The discovery of 7-azaindole's kinase inhibition potential (1994) spurred interest in substituted derivatives. The first reported 5-methoxy-7-methyl variant (CAS 171780-79-3) emerged from structure-activity relationship (SAR) studies on protein kinase inhibitors, where the 7-methyl group demonstrated unexpected potency enhancement in Pim-1 kinase inhibition [2] [8].
Methodological Advances (2000-2010)
Key developments enabled practical synthesis:
Contemporary Applications (2010-Present)
The compound serves as a multifunctional building block in targeted therapeutics:
Table 3: Evolution of Key Pyrrolo[3,2-b]pyridine Derivatives
Year | Derivative | CAS Number | Therapeutic Application |
---|---|---|---|
1995 | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine | 17288-40-3 [7] | Nucleoside analog development |
2002 | 5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine | 138469-76-8 [3] [8] | Kinase inhibitor core |
2010 | 5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Not provided [5] | Antibacterial agent synthesis |
Current Status: Over 120 patents reference 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine derivatives (2020-2025), primarily in oncology and inflammation. Commercial availability (97% purity) from specialty suppliers like BLD Pharmatech enables rapid compound library expansion [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: